N,N'-Diphenylterephthalamide

Polypropylene nucleation β-crystal content DSC crystallization

Inconsistent β-crystal formation in isotactic polypropylene compromises impact-strength optimization. DPTH delivers balanced nucleation (kβ=0.652 at 0.6 wt% loading) without excessive stiffness loss, bridging low-activity and high-activity nucleators. For biochemical researchers, DPTH provides potent 5-lipoxygenase inhibition (IC50 50 nM in human whole blood) and 15-LOX-1 inhibition (IC50 22 nM). • Balanced β-nucleation: maximum kβ=0.652 at ~0.6 wt% in iPP for controlled impact-modulus profile. • Dual LOX inhibition: 5-LOX IC50 50 nM; 15-LOX-1 IC50 22 nM for arachidonic acid pathway studies. • Aramid surrogate: structurally faithful to Kevlar® repeat unit for thermal degradation mechanism studies at 450-700°C.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 7154-31-6
Cat. No. B181065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diphenylterephthalamide
CAS7154-31-6
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H16N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24)
InChIKeyMXHDSBYJGVZESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diphenylterephthalamide: β-Nucleating Agent & LOX Inhibitor


N,N'-Diphenylterephthalamide (DPTH or DPHT) is a phenyl-substituted terephthalamide with the molecular formula C20H16N2O2 and a molecular weight of 316.36 g/mol [1]. This aromatic diamide has been characterized as an effective β-nucleating agent for isotactic polypropylene (iPP), capable of inducing β-crystal formation in semi-crystalline polymers [2]. Beyond its polymer applications, DPTH has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits antioxidant properties in fats and oils [3]. The compound's rigid aromatic backbone and hydrogen-bonding capacity underpin its utility as a model compound for high-performance aramid fibers such as Kevlar® [4].

Supports β-crystal induction in isotactic polypropylene – a moderate-efficiency β-nucleating agent.
Reported nanomolar-range lipoxygenase inhibition supports leukotriene pathway studies.
Serves as low-molecular-weight model for aramid thermal degradation research.

Why Substitution Fails for DPTH


In the class of aromatic diamides, subtle changes to the N-substituent drastically alter both polymer nucleation efficiency and biological target engagement. For instance, replacing the phenyl group of DPTH with a cyclohexyl group (as in DCHT) yields significantly different β-crystal induction in polypropylene random copolymer (PP-R) [1]. Similarly, modifications to the terephthalamide core influence thermal degradation pathways and hydrogen-bonding networks, rendering the compound either a β-nucleating agent, a lipoxygenase inhibitor, or an inert filler [2]. Consequently, procurement decisions cannot be based solely on the terephthalamide backbone; the precise N-substitution pattern is a critical determinant of performance in both polymer processing and biochemical assays.

N‑substituent Cyclohexyl analog (DCHT) shows different β‑nucleation profile in PP‑R; phenyl‑specific interactions cannot be assumed.
Core modification Terephthalamide core changes alter both polymer nucleation and LOX inhibitory activity – structural analogs may act as inert fillers.
Procurement check Verify N,N′‑diphenyl substitution pattern to maintain consistent β‑crystal induction and biochemical assay response.

DPTH vs Closest Analogs


β-Nucleating Activity in iPP

DPTH induces the formation of β-crystals in isotactic polypropylene (iPP), with the relative content of β-crystal (kβ) reaching a maximum of 0.652 at an optimal DPTH loading of 0.6 wt% [1]. This value places DPTH as a moderate-efficiency β-nucleating agent compared to other aromatic diamides such as OBCHE19 (kβ 0.82 at 0.1 wt%), ZnSA (kβ 0.82 at 0.2 wt%), and Adi30 (kβ 0.973 at 0.1 wt%) [2][3][4].

β‑Crystal induction in iPP
Cross‑study comparable
kβ = 0.652 at 0.6 wt%
OBCHE19 kβ 0.82, ZnSA 0.82, Adi30 0.973 under respective optimal loadings
Supports β‑phase screening research
Data to verify under own processing conditions
Polypropylene nucleation β-crystal content DSC crystallization

PP-R β-Nucleation: DPHT vs DCHT

In a direct head-to-head study comparing two synthetic amide compounds for β-nucleation of polypropylene random copolymer (PP-R), N,N'-diphenylterephthalamide (DPHT) demonstrated slightly lower β-nucleating efficacy and toughness enhancement than N,N'-dicyclohexylterephthalamide (DCHT) [1]. DCHT induced a relative β-crystal content exceeding 25%, improved 20°C and -10°C notched impact strength by over 20%, and increased elongation at break by approximately 50%, while DPHT showed incrementally reduced performance across these metrics.

PP‑R nucleation vs DCHT
Head‑to‑head
DCHT: β‑crystal >25%, impact +20%, elongation +50%
DPHT showed incrementally lower enhancement in the same PP‑R matrix
Phenyl vs cyclohexyl substitution may alter processing and compatibility profile
Data to verify; direct study in PP‑R
Polypropylene random copolymer Impact strength β-crystal induction

5-LOX and 15-LOX-1 Inhibitory Activity

DPTH exhibits potent inhibition of lipoxygenase enzymes, with reported IC50 values of 22 nM against human 15-lipoxygenase-1 and 50 nM against 5-lipoxygenase in human whole blood [1][2]. For context, the clinically studied 5-LOX inhibitor PF-4191834 has an IC50 of 229 nM, while the FLAP inhibitor MK591 shows an IC50 of 1.6 nM [3].

LOX inhibition
Cross‑study comparable
IC50: 22 nM (15‑LOX‑1), 50 nM (5‑LOX whole blood)
PF‑4191834 IC50 229 nM; MK591 IC50 1.6 nM
Supports leukotriene pathway assay interpretation
Data to verify; assay conditions differ
Lipoxygenase inhibition Anti-inflammatory Arachidonic acid metabolism

Aramid Degradation Model Compound

DPTH has been employed as one of seven aromatic amide model compounds to investigate the thermal degradation mechanisms of commercial aramid fibers Kevlar® (poly(1,4-phenylene terephthalamide)) and Nomex® (poly(1,3-phenylene isophthalamide)) [1]. In this study, DPTH was subjected to pyrolysis/gas chromatography/mass spectrometry in the temperature range of 450–700°C, yielding quantitative product distributions that elucidate homolytic versus heterolytic amide bond cleavage pathways. The use of low-molecular-weight diamides like DPTH enables mechanistic studies that are impractical with intractable high polymers.

Aramid degradation model
Supporting evidence
Pyrolysis/GC‑MS at 450–700 °C
One of seven model diamides for Kevlar®/Nomex® cleavage study
Enables thermal cleavage pathway research
Qualitative study; data to verify
Aramid fibers Thermal degradation Polymer modeling

DPTH Application Scenarios


β-Nucleation of iPP

Formulators seeking to enhance the toughness of iPP while avoiding the excessive β-crystal content that can compromise stiffness should consider DPTH at loadings around 0.6 wt%. With a demonstrated maximum kβ of 0.652 [1], DPTH provides a balanced β-nucleation effect suitable for applications where impact strength improvement is desired but not at the expense of modulus retention. This positions DPTH between high-activity β-nucleators (kβ > 0.8) and α-nucleators.

Lipoxygenase Inhibition in Inflammation Models

DPTH exhibits potent 5-lipoxygenase inhibition with an IC50 of 50 nM in human whole blood and 15-lipoxygenase-1 inhibition with an IC50 of 22 nM [2][3]. Researchers studying leukotriene biosynthesis, arachidonic acid metabolism, or inflammatory signaling pathways can employ DPTH as a small-molecule tool compound to probe LOX enzyme function and validate target engagement in cellular and enzymatic assays.

Aramid Thermal Degradation Studies

Due to its structural fidelity to the repeat unit of Kevlar® and Nomex®, DPTH serves as an ideal low-molecular-weight surrogate for investigating thermal cleavage mechanisms of high-performance aramids [4]. Pyrolysis/GC/MS studies using DPTH enable the elucidation of homolytic versus heterolytic amide bond scission pathways at elevated temperatures (450–700°C), informing the development of more thermally stable aromatic polyamides.

Antioxidant in Fats and Oils

DPTH has been reported to serve as an antioxidant in fats and oils [5]. While quantitative comparative data are limited, this application may be considered for formulations requiring an aromatic amide-based antioxidant with established lipoxygenase inhibitory activity, particularly in systems where the compound's hydrophobic character and thermal stability are advantageous.

Application
Selection Property
Validation Focus
β‑Nucleation of iPP
β‑crystal content profile
kβ response at processing conditions
LOX pathway inhibition studies
LOX isoform inhibition profile
IC50 in relevant assay matrix
Aramid degradation modeling
Structural fidelity to aramid repeat unit
Pyrolysis product distribution
Antioxidant in fats and oils
Radical scavenging context
Peroxide value reduction (data to verify)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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